Platinum(II) bromide

Descripción

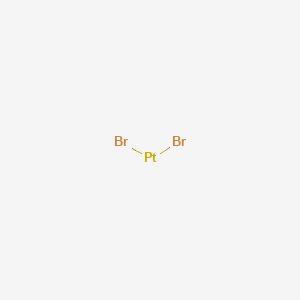

Structure

2D Structure

Propiedades

Número CAS |

13455-12-4 |

|---|---|

Fórmula molecular |

Br2Pt |

Peso molecular |

354.89 g/mol |

Nombre IUPAC |

platinum(2+);dibromide |

InChI |

InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2 |

Clave InChI |

KGRJUMGAEQQVFK-UHFFFAOYSA-L |

SMILES |

Br[Pt]Br |

SMILES canónico |

[Br-].[Br-].[Pt+2] |

Otros números CAS |

13455-12-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Platinum(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of Platinum(II) bromide (PtBr₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this important platinum compound. This document details the physical and chemical characteristics of this compound, presents quantitative data in structured tables, and provides detailed experimental protocols for key analytical methods. Furthermore, logical relationships in its synthesis and reactivity are visualized through diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is an inorganic compound with the chemical formula PtBr₂. It is a dark green to brown, crystalline powder that serves as a crucial precursor in the synthesis of a variety of other platinum-containing compounds.[1][2] Its utility spans various fields, including catalysis in organic synthesis and as a starting material for the development of platinum-based anticancer agents.[3][4] Understanding the fundamental chemical properties of this compound is paramount for its effective and safe handling, as well as for the rational design of novel catalysts and therapeutic agents.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Chemical Formula | PtBr₂ | [5] |

| Molar Mass | 354.89 g/mol | [5] |

| Appearance | Dark green to brown powder/crystalline solid | [1][2] |

| Density | 6.65 g/cm³ | [2] |

| Melting Point | Decomposes at ~250 °C | [2] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in coordinating solvents (e.g., DMSO, acetonitrile) and in the presence of donor ligands. | [6] |

Chemical Properties

Synthesis

This compound is most commonly synthesized via the thermal decomposition of hexabromoplatinic(IV) acid (H₂PtBr₆) or its salts. The synthesis involves heating the platinum(IV) precursor, which leads to the loss of bromine and the formation of the platinum(II) species.

References

An In-depth Technical Guide to the Molecular Structure of Platinum(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of platinum(II) bromide (PtBr₂), a key precursor in the synthesis of platinum-based compounds with applications in catalysis and medicinal chemistry. This document summarizes available crystallographic and gas-phase data, details relevant experimental protocols, and presents visualizations to facilitate a deeper understanding of its structural characteristics.

Introduction

This compound is an inorganic compound that typically appears as a dark green to brown powder and is insoluble in water.[1][2] Its molecular structure is fundamental to understanding its reactivity and the stereochemistry of its derivatives. The coordination chemistry of platinum(II) is predominantly characterized by a square planar geometry, a feature that profoundly influences the design and efficacy of platinum-based therapeutic agents.[1]

Solid-State Crystal Structure

The determination of the precise crystal structure of pure this compound has been a subject of scientific inquiry. While extensive data exists for various this compound complexes, detailed crystallographic information for the pure binary compound is less common in readily available literature. However, analysis of related structures and general principles of inorganic crystal chemistry allows for a robust understanding.

It is understood that this compound can exist in at least two polymorphic forms, the α and β structures. The β-form is reportedly isostructural with β-PtCl₂.

Coordination Geometry

In the solid state, the platinum(II) ion in PtBr₂ is expected to exhibit a square planar coordination geometry, consistent with its d⁸ electron configuration. This arrangement involves the platinum atom at the center of a square, bonded to four bromine atoms at the corners.

Quantitative Crystallographic Data

For instance, in the complex dibromo(2,2'-bipyrimidine-N,N')platinum(II), the Pt-Br bond lengths are in the range of 2.416 Å to 2.430 Å.[3] The geometry around the platinum(II) ion in this complex is described as a distorted square-planar environment.[3] This provides a reasonable approximation for the expected Pt-Br bond distances in pure PtBr₂.

Table 1: Representative Pt-Br Bond Lengths from a this compound Complex [3]

| Bond | Bond Length (Å) |

| Pt1-Br1 | 2.420(1) |

| Pt1-Br2 | 2.430(1) |

| Pt2-Br3 | 2.416(1) |

| Pt2-Br4 | 2.420(1) |

Data from the crystal structure of dibromo(2,2'-bipyrimidine-N,N')platinum(II).

Gas-Phase Molecular Structure

The structure of molecules in the gas phase provides insight into their intrinsic geometry, free from the packing forces present in the solid state. Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structure of volatile compounds.[4]

As of the latest literature search, a dedicated gas-phase electron diffraction study providing the precise molecular geometry of monomeric PtBr₂ could not be identified. Theoretical calculations and analogy with other similar metal dihalides would predict a linear Br-Pt-Br geometry in the gas phase to minimize electron pair repulsion. However, without experimental verification, this remains a theoretical prediction.

Experimental Protocols

X-ray Crystallography

The definitive determination of the crystal structure of this compound requires single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for determining the crystal structure of a compound like PtBr₂ using single-crystal X-ray diffraction.

Detailed Methodologies:

-

Synthesis and Crystallization of this compound:

-

Synthesis: this compound can be synthesized by the direct reaction of platinum metal with bromine at elevated temperatures or by the thermal decomposition of hexabromoplatinic(IV) acid.

-

Single Crystal Growth: Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step.[5] For inorganic halides like PtBr₂, chemical vapor transport (CVT) is a common method. This involves sealing the polycrystalline PtBr₂ powder in an evacuated quartz ampoule with a small amount of a transport agent (e.g., a halogen). A temperature gradient is established along the ampoule, causing the PtBr₂ to sublime and recrystallize in the cooler zone, ideally forming single crystals.

-

-

X-ray Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the platinum and bromine atoms are determined using methods like the Patterson function or direct methods.

-

The structural model is then refined by adjusting atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Gas-Phase Electron Diffraction (GED)

To determine the molecular structure of PtBr₂ in the gas phase, the following experimental procedure would be employed.

Workflow for Gas-Phase Electron Diffraction

Caption: General workflow for determining the molecular structure of a volatile compound like PtBr₂ using gas-phase electron diffraction.

Detailed Methodologies:

-

Sample Introduction: The solid PtBr₂ sample is heated in a specialized furnace to achieve a sufficient vapor pressure. The gaseous molecules are then introduced into the diffraction chamber as a molecular beam through a nozzle.[6][7]

-

Electron Diffraction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.[4][8]

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical models, the internuclear distances (bond lengths) and bond angles of the gaseous PtBr₂ molecules can be determined.[4]

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Experimental Setup of an Electron Diffraction Tube [virtuelle-experimente.de]

An In-depth Technical Guide to the Synthesis and Characterization of Platinum(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Platinum(II) bromide (PtBr₂), a key precursor in the development of platinum-based catalysts and therapeutic agents. This document details experimental protocols, presents key characterization data, and illustrates workflows for its preparation and analysis.

Introduction

This compound, with the chemical formula PtBr₂, is an inorganic compound that typically appears as a dark green to brown powder.[1][2] It is a crucial starting material and intermediate in the synthesis of a wide array of organometallic and coordination complexes.[2] Due to its high stability and reactivity, PtBr₂ is utilized in catalysis, materials science for fabricating conductive polymers and nanomaterials, and in the development of electrochemical sensors.[3] In the pharmaceutical sector, it serves as a precursor for platinum-based anticancer agents.[3] Like related palladium halides, PtBr₂ is insoluble in water and dissolves only in coordinating solvents or in the presence of donor ligands.[2] This guide outlines a robust synthesis protocol and the essential analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most direct method involves the reaction of elemental platinum with bromine and hydrobromic acid. An alternative, though less commonly detailed in readily available literature, is the thermal decomposition of platinum(IV) bromide or related salts.

Experimental Protocol: Direct Bromination of Platinum

This protocol is adapted from a method describing the dissolution of platinum powder in a bromine-hydrobromic acid medium, which yields a bromoplatinate species that can be subsequently processed to obtain PtBr₂.[4]

Materials:

-

Crude platinum powder

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Liquid bromine (Br₂)

-

Deionized water

Procedure:

-

Dissolution: In a fume hood, carefully add 100g of crude platinum powder to 1000 mL of hydrobromic acid in a suitable glass reactor.

-

Bromination: Slowly add 1.0 mole of liquid bromine to the stirred suspension. The reaction is exothermic and will generate fumes; proceed with caution.[4]

-

Reaction: Gently heat the mixture to facilitate the complete dissolution of the platinum metal. The reaction mixture will form a dark solution containing bromoplatinate complexes.

-

Filtration: Once the platinum is fully dissolved, cool the solution and filter it to remove any insoluble impurities.

-

Isolation (Conceptual Step): To isolate PtBr₂, the resulting solution of hexabromoplatinic acid (H₂PtBr₆) would typically be evaporated and subjected to controlled thermal decomposition. Heating the H₂PtBr₆ intermediate carefully would first yield platinum(IV) bromide (PtBr₄), which upon further heating decomposes to this compound (PtBr₂) and bromine gas.

-

Note: Specific temperatures for this decomposition are not well-documented and would require experimental optimization. The decomposition of the analogous hexachloroplatinic acid proceeds via PtCl₄ and then PtCl₂ intermediates upon heating.[5]

-

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Liquid bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Hydrobromic acid is a strong, corrosive acid. Handle with care.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the direct bromination synthesis method.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized PtBr₂. The primary methods include X-ray diffraction, vibrational spectroscopy, and thermal analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Chemical Formula | PtBr₂ | [2] |

| Molar Mass | 354.89 g/mol | [6][7] |

| Appearance | Dark green to brown powder | [1][2] |

| Density | 6.65 g/cm³ at 25 °C | [2][7] |

| Melting Point | 250 °C (decomposes) | [2][7] |

| Solubility in Water | Insoluble | [2] |

| Coordination Geometry | Square planar | [2] |

X-ray Diffraction (XRD)

Powder X-ray diffraction is the definitive method for identifying the crystalline phases of PtBr₂ and confirming its structure. While detailed crystallographic data for pure, anhydrous PtBr₂ is not widely published, analysis of related complexes confirms a distorted square-planar geometry for the Pt(II) center.[8]

General Experimental Protocol for XRD:

-

A small amount of the finely ground PtBr₂ powder is mounted on a low-background sample holder.

-

The sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5406 Å) is directed at the sample.

-

The detector scans a range of 2θ angles (e.g., 10-90°) to measure the intensity of the diffracted X-rays.

-

The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique fingerprint of the crystalline material, which can be compared to reference databases for phase identification.

Crystallographic Data: Data for pure α-PtBr₂ or β-PtBr₂ is sparse in common databases. For illustrative purposes, the crystal system for a simple complex, dibromo(2,2'-bipyrimidine)platinum(II), is monoclinic with space group P121/c1.[8]

Vibrational Spectroscopy (Raman and IR)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the Pt-Br bonds and to detect the presence of any organic ligands or impurities. These techniques are complementary and provide a molecular fingerprint of the compound.

General Experimental Protocol for Raman Spectroscopy:

-

A small sample of PtBr₂ is placed on a microscope slide or in a capillary tube.

-

The sample is illuminated with a monochromatic laser source (e.g., 514.5 nm or 785 nm).

-

The scattered light is collected and passed through a spectrometer to a detector (e.g., a CCD).

-

The resulting spectrum shows the intensity of the scattered light as a function of the energy shift from the incident laser line (in cm⁻¹).

Key Spectroscopic Features: The most significant feature in the vibrational spectrum of PtBr₂ is the Pt-Br stretching mode, which is expected in the far-infrared or low-frequency Raman region.

| Technique | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference(s) |

| Raman | ν(Pt-Br) stretch | ~193 | [9] |

Note: The cited frequency was observed for bromide adsorbed on a platinum electrode surface and serves as a reasonable estimate for the bulk material.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of PtBr₂. As indicated by its melting point, the compound decomposes upon heating.

General Experimental Protocol for TGA:

-

A small, accurately weighed sample of PtBr₂ is placed in a crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as a function of temperature.

-

The resulting thermogram shows the temperatures at which decomposition events occur and the associated mass loss. For PtBr₂, decomposition is expected to begin around 250 °C.[2][7]

Characterization Workflow Diagram

This diagram outlines the typical workflow for the characterization of a newly synthesized batch of PtBr₂.

Conclusion

This guide has provided essential protocols and data for the synthesis and characterization of this compound. The direct bromination of platinum metal offers a viable route for its preparation. A multi-technique approach to characterization, employing XRD for structural identification, vibrational spectroscopy for molecular fingerprinting, and thermal analysis for stability assessment, is critical for ensuring the quality of the final product. The information presented herein serves as a valuable resource for researchers engaged in the fields of catalysis, materials science, and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CN108555313B - Preparation method of medical high-purity platinum powder - Google Patents [patents.google.com]

- 5. Platinum - Wikipedia [en.wikipedia.org]

- 6. Platinum bromide (PtBr2) | Br2Pt | CID 83486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 13455-12-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. New Progress in Surface Raman Spectroscopy of Platinum Electrode Surfaces | The Infrared and Raman Discussion Group [irdg.org]

An In-depth Technical Guide to Platinum(II) Bromide (CAS: 13455-12-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Platinum(II) bromide (PtBr₂), a key inorganic compound with significant applications in catalysis, materials science, and as a precursor in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, synthesis and characterization methodologies, and explores its potential applications, with a focus on its role in anticancer research.

Core Properties and Data

This compound is a dark green to brown crystalline powder.[1][2] It is an important precursor for various platinum-based catalysts and materials.[3][4] While insoluble in water, it can be dissolved in coordinating solvents or in the presence of donor ligands.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13455-12-4 | [2] |

| Molecular Formula | PtBr₂ | [4] |

| Molecular Weight | 354.89 g/mol | [4] |

| Appearance | Dark green to brown powder | [1][2] |

| Density | 6.65 g/cm³ | [1][2] |

| Melting Point | 250 °C (decomposes) | [1][4] |

| Solubility | Insoluble in water and ethanol; Soluble in hydrobromic acid, potassium bromide, and bromine water. | [1][3] |

Table 2: Identification and Purity Specifications

| Identifier | Value | Reference(s) |

| Synonyms | Platinum dibromide, Platinous bromide | [3][5] |

| Purity | ≥ 98% | [4] |

| Storage Conditions | Room temperature, in a cool, dry, and well-ventilated area. Keep container tightly closed. | [6][7] |

Synthesis and Characterization

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported:

Method 1: Thermal Decomposition of Hexabromoplatinic(IV) Acid

This method involves the heating of hexabromoplatinic(IV) acid nonahydrate at 280 °C.[3] The higher oxidation state of platinum is reduced to +2, yielding this compound.

Method 2: Thermal Treatment of Tris(platinum bromide)

This compound can also be prepared by heating tris(platinum bromide) at a temperature exceeding 405 °C under a bromine partial pressure of 1.01 × 10⁵ Pa.[3]

Characterization Techniques

The characterization of this compound and its complexes typically involves a combination of spectroscopic and analytical methods to confirm its identity, purity, and structure.

Elemental Analysis: The elemental composition of the synthesized compound is determined to confirm the empirical formula. This involves the quantitative analysis of platinum and bromine content.

Conductivity Measurements: Molar conductivity measurements in a suitable solvent are used to determine the electrolytic nature of the compound. For ionic platinum complexes, this helps in ascertaining the number of ions in the coordination sphere.[8]

Spectroscopic Methods:

-

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the molecule, which can be characteristic of the d-orbital splitting in the platinum center and the nature of the ligands.[9][10]

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The Pt-Br stretching and bending vibrations can be observed in the low-frequency region of the Raman spectrum, providing direct evidence of the platinum-bromine bond.[9][11]

-

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool for characterizing platinum complexes in solution. The chemical shift is highly sensitive to the oxidation state of platinum and the nature of the coordinated ligands, providing valuable structural information.[11][12]

X-ray Diffraction (XRD): Powder XRD can be used to analyze the crystalline structure of solid this compound.

Applications

Catalysis

This compound serves as a precursor for the synthesis of various platinum-based catalysts.[3][4] It is particularly useful in the preparation of transition metal carbene complexes by heating it with imidazolium salt NHC precursors and sodium acetate in dimethyl sulfoxide.[1] These catalysts are employed in a range of organic reactions, including asymmetric hydrogenation. The catalytic mechanism often involves the platinum center providing a surface for reactants to bind and undergo transformation.[13]

Materials Science

This compound is utilized in the development of advanced materials. Its properties are leveraged in the fabrication of functional coatings and nanomaterials.

Role in Drug Development and Anticancer Research

Platinum-based compounds are a cornerstone of cancer chemotherapy. While this compound itself is not a clinical drug, it serves as a precursor for the synthesis of novel platinum complexes with potential anticancer activity.[3] The mechanism of action of these complexes is generally believed to involve their interaction with DNA.

Mechanism of Action of Platinum-Based Anticancer Drugs

The cytotoxic effects of platinum compounds are primarily attributed to their ability to form adducts with DNA, which subsequently induces apoptosis (programmed cell death).

Figure 1: General mechanism of action for platinum-based anticancer drugs.

Upon entering the cell, the platinum complex undergoes aquation, where labile ligands are replaced by water molecules, forming a more reactive species. This aquated complex then binds to DNA, primarily at the N7 position of guanine and adenine bases, forming intra- and interstrand crosslinks.[7] These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn activates DNA damage response (DDR) pathways.[6][7] If the damage is too severe to be repaired, the cell undergoes apoptosis.[3][14]

Key Signaling Pathways Involved

The cellular response to platinum-induced DNA damage is a complex network of signaling pathways.

Figure 2: Key signaling pathways activated by platinum-induced DNA damage.

-

DNA Repair Pathways: The cell attempts to repair the platinum-induced DNA lesions through various mechanisms, including Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Mismatch Repair (MMR).[7][14][15] The efficiency of these repair pathways can influence a cell's sensitivity or resistance to platinum drugs.[7]

-

Cell Cycle Checkpoint Activation: The presence of DNA damage activates checkpoint kinases such as ATR and Chk1, which leads to cell cycle arrest.[6][15] This provides time for the cell to repair the DNA damage before proceeding with cell division. The tumor suppressor protein p53 also plays a crucial role in this process.[3]

-

Apoptosis Induction: If the DNA damage is irreparable, signaling pathways leading to apoptosis are initiated. This often involves the p53-mediated activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial dysfunction and the activation of a caspase cascade that executes cell death.[3]

Experimental Protocols for In Vitro Evaluation

The following are generalized protocols for assessing the anticancer potential of platinum compounds, which can be adapted for this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17]

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[17]

-

Compound Treatment: Treat the cells with a range of concentrations of the platinum compound in triplicate. Include appropriate controls (untreated cells, vehicle control).[17]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16][17]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cellular Uptake Analysis: ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the intracellular accumulation of platinum.[18][19]

Protocol:

-

Cell Treatment: Treat a known number of cells with the platinum compound at a specific concentration for a defined period.

-

Cell Harvesting and Washing: Harvest the cells and wash them thoroughly with ice-cold PBS to remove any extracellular platinum.[19]

-

Cell Lysis and Digestion: Lyse the cells and digest the lysate with concentrated nitric acid to break down the organic matrix.[19]

-

ICP-MS Analysis: Analyze the digested samples using ICP-MS to determine the concentration of platinum.[18][19]

-

Data Normalization: Normalize the platinum concentration to the cell number or total protein content to determine the cellular uptake.

DNA Interaction Analysis: Circular Dichroism

Circular Dichroism (CD) spectroscopy can be used to study the conformational changes in DNA upon binding of a platinum compound.[20][21]

Protocol:

-

Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) and the platinum compound in a suitable buffer.

-

Titration: Titrate the DNA solution with increasing concentrations of the platinum compound.

-

CD Spectra Acquisition: Record the CD spectra of the solutions after each addition of the platinum compound.[22]

-

Data Analysis: Analyze the changes in the CD spectrum of DNA, such as shifts in the positive and negative bands, to infer the mode of binding and the extent of conformational changes.[20][22]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

Protocol:

-

Cell Treatment: Treat cells with the platinum compound for a specified time to induce apoptosis.[26]

-

Cell Harvesting: Collect both adherent and floating cells.[23]

-

Staining: Wash the cells and resuspend them in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[23][26]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[25][26]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[23]

Safety and Handling

This compound is classified as a hazardous substance.[8] It is an irritant to the skin, eyes, and respiratory system.[5]

Table 3: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6][8]

-

Avoid dust formation.[6]

-

Store in a tightly closed container in a cool, dry place.[6][7]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Conclusion

This compound is a versatile compound with established applications in catalysis and materials science. Its significance extends into the field of medicinal chemistry, where it serves as a valuable precursor for the development of novel platinum-based anticancer agents. A thorough understanding of its properties, synthesis, and the biological mechanisms of its derivatives is crucial for advancing research in these areas. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of new platinum compounds, contributing to the ongoing search for more effective and less toxic cancer therapies. Strict adherence to safety protocols is paramount when handling this and other platinum compounds.

References

- 1. researchhub.com [researchhub.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A circular dichroism study of ethidium bromide binding to Z-DNA induced by dinuclear platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. www-pub.iaea.org [www-pub.iaea.org]

- 11. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 13. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 14. researchgate.net [researchgate.net]

- 15. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. researchtweet.com [researchtweet.com]

- 18. Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of interactions of platinum (II) compounds with DNA by means of CD spectra of solutions and liquid crystalline microphases of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apoptosis Protocols | USF Health [health.usf.edu]

- 25. kumc.edu [kumc.edu]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

In-Depth Technical Guide on Platinous Bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of key chemical compounds is paramount. Platinous bromide (PtBr₂), a significant precursor in the synthesis of various platinum-containing compounds, including therapeutic agents, warrants a detailed examination of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the physical appearance of platinous bromide, supported by quantitative data, detailed experimental protocols for its synthesis, and a visualization of its relevance in the broader context of platinum-based therapeutics.

Physical and Chemical Properties

Platinous bromide is an inorganic compound that typically presents as a crystalline solid. Its appearance can vary, with sources describing it as a brown, dark green, or red-brown powder.[1][2] This variability in color may be attributed to factors such as particle size, purity, and the presence of different crystalline forms. It is notably insoluble in water.[1]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of platinous bromide are summarized in the table below.

| Property | Value |

| Molecular Formula | PtBr₂ |

| Molecular Weight | 354.89 g/mol |

| Appearance | Brown, dark green, or red-brown powder/crystals |

| Melting Point | 250 °C (decomposes) |

| Density | 6.65 g/cm³ |

| Solubility in Water | Insoluble |

| Crystal Structure | Information on pure α- and β-PtBr₂ is not readily available in the searched sources. However, related platinum bromide complexes have been characterized. |

Experimental Protocols

The synthesis of platinous bromide can be achieved through various methods. Below is a detailed protocol for its preparation via the thermal decomposition of hexabromoplatinic(IV) acid, a commonly cited method.[3]

Synthesis of Platinous Bromide via Thermal Decomposition

Objective: To synthesize platinum(II) bromide by the thermal decomposition of hexabromoplatinic(IV) acid.

Materials:

-

Hexabromoplatinic(IV) acid nonahydrate (H₂PtBr₆·9H₂O)

-

Furnace with temperature control

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Quartz boat or crucible

-

Schlenk line or glovebox (for handling air-sensitive materials, if necessary)

-

Analytical balance

-

Infrared (IR) spectrometer

-

X-ray powder diffraction (XRPD) instrument

Procedure:

-

Preparation: Accurately weigh a desired amount of hexabromoplatinic(IV) acid nonahydrate into a quartz boat or crucible.

-

Furnace Setup: Place the quartz boat containing the starting material into the center of a tube furnace.

-

Inert Atmosphere: Purge the furnace tube with a slow, steady stream of an inert gas (nitrogen or argon) for at least 30 minutes to remove any air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

-

Heating Ramp: Begin heating the furnace to 280 °C at a controlled rate of 5-10 °C per minute.[3]

-

Thermal Decomposition: Hold the temperature at 280 °C for a sufficient period (e.g., 2-4 hours) to ensure complete decomposition of the hexabromoplatinic(IV) acid. During this process, bromine gas and hydrobromic acid will be evolved as byproducts.

-

Reaction: H₂PtBr₆·9H₂O(s) → PtBr₂(s) + 4HBr(g) + Br₂(g) + 9H₂O(g)

-

-

Cooling: After the decomposition is complete, turn off the furnace and allow it to cool to room temperature under the continuous flow of the inert gas.

-

Product Recovery: Once cooled, carefully remove the quartz boat from the furnace in a fume hood. The resulting solid is platinous bromide.

-

Characterization:

-

Appearance: Visually inspect the product and record its color and form.

-

Yield: Weigh the final product and calculate the percentage yield based on the initial mass of the starting material.

-

Purity Confirmation:

-

Obtain an IR spectrum of the product to confirm the absence of O-H stretches from water.

-

Perform XRPD analysis to identify the crystalline phase(s) of the product.

-

-

Signaling Pathway and Mechanism of Action

While platinous bromide itself is not a therapeutic agent, it serves as a crucial precursor for the synthesis of platinum-based anticancer drugs, such as cisplatin and its analogues. The cytotoxic effects of these drugs are primarily mediated by their interaction with DNA, leading to the activation of cellular signaling pathways that culminate in apoptosis (programmed cell death). The following diagram illustrates a generalized workflow of this mechanism.

Caption: Generalized mechanism of action for platinum(II)-based anticancer drugs.

This workflow demonstrates the cellular uptake of a platinum(II) drug, its subsequent activation through aquation, and its binding to nuclear DNA. The formation of platinum-DNA adducts triggers the DNA damage response, leading to cell cycle arrest and ultimately apoptosis. Platinous bromide is a key starting material for synthesizing the platinum complexes that initiate this therapeutically important cascade.

References

Solubility of PtBr2 in organic solvents

An In-Depth Technical Guide to the Solubility of Platinum(II) Bromide in Organic Solvents

Executive Summary

This technical guide provides a detailed examination of the solubility characteristics of this compound (PtBr₂). A thorough review of available literature reveals a general lack of precise quantitative solubility data for PtBr₂ in common organic solvents. The primary finding is that PtBr₂ is largely insoluble in non-coordinating organic solvents. Its dissolution is observed almost exclusively in coordinating solvents, where the process is not a simple physical dissolution but rather a chemical reaction involving the formation of new platinum complexes. This document synthesizes the available qualitative data, presents detailed experimental protocols for determining solubility, and offers visual diagrams to illustrate key concepts and workflows to guide researchers in handling this compound.

Introduction to this compound

This compound, with the chemical formula PtBr₂, is an inorganic compound that typically appears as a dark green to brown powder.[1][2][3] It has a density of approximately 6.65 g/cm³ and decomposes at temperatures around 250 °C.[2] PtBr₂ serves as a common precursor for the synthesis of other platinum-bromide compounds and platinum-based catalysts used in organic synthesis and materials science.[2][4] Understanding its solubility is critical for its application in homogeneous catalysis, synthesis of platinum-containing pharmaceuticals, and the development of advanced materials where solvent-based processing is required.

Solubility Profile of PtBr₂

The solubility of PtBr₂ is fundamentally dictated by the nature of the solvent. The consensus from chemical literature is that PtBr₂ is insoluble in water and non-coordinating organic solvents like ethanol.[3][5][6] Its dissolution is facilitated by coordinating solvents or the presence of donor ligands.[2][7]

This behavior suggests that the "solvation" process is an active chemical reaction where the solvent molecules act as ligands, coordinating to the platinum center and breaking the polymeric structure of the solid PtBr₂ to form soluble platinum-solvent complexes. For example, its use in dimethyl sulfoxide (DMSO) for synthesizing carbene complexes implies that DMSO coordinates with the platinum, enabling it to enter the solution phase.[2] This is further supported by studies on other platinum compounds, like cisplatin, which are known to react with DMSO, leading to the displacement of ligands.[8]

There are conflicting reports regarding its solubility in water. While some chemical suppliers note it as soluble[9], multiple independent and academic sources classify it as insoluble.[2][3][5] Given its chemical nature, it is most likely insoluble in pure water but may dissolve in aqueous solutions containing coordinating ligands (e.g., hydrobromic acid or potassium bromide).[6]

Data Presentation: Qualitative Solubility

Due to the absence of specific quantitative data in the reviewed literature, the following table summarizes the qualitative solubility of PtBr₂ in representative solvents.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Qualitative Solubility | Reference / Rationale |

| Hexane | Non-polar, Non-coordinating | 1.9 | Insoluble | Based on the "like dissolves like" principle; PtBr₂ is a highly polar inorganic salt.[3] |

| Toluene | Non-polar, Non-coordinating | 2.4 | Insoluble | Expected to be insoluble due to the non-polar, non-coordinating nature of the solvent. |

| Diethyl Ether | Polar, Weakly Coordinating | 4.3 | Insoluble | Generally considered a non-coordinating solvent for platinum halides. |

| Ethanol | Polar, Protic, Weakly Coordinating | 24.5 | Insoluble | Explicitly stated as insoluble.[6] |

| Acetonitrile (CH₃CN) | Polar, Aprotic, Coordinating | 37.5 | Soluble (forms complexes) | Expected to be soluble as a coordinating solvent, though no specific data was found. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic, Strongly Coordinating | 47 | Soluble (reacts to form complexes) | Used as a reaction medium for PtBr₂, indicating it facilitates dissolution via coordination.[2][8] |

| Dimethylformamide (DMF) | Polar, Aprotic, Strongly Coordinating | 38 | Soluble (forms complexes) | Expected to behave similarly to DMSO as a polar, coordinating solvent. |

| Water (H₂O) | Polar, Protic | 80.1 | Insoluble (Conflicting Reports Exist) | Most academic sources report it as insoluble.[2][3][5] Solubility in aqueous halide solutions is likely.[6] |

Experimental Protocols

For researchers needing to quantify the solubility of PtBr₂ in a specific solvent system, the following detailed protocols are provided.

Protocol for Qualitative Solubility Assessment

This method provides a rapid, small-scale determination of whether PtBr₂ is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Add approximately 1 mL of the test organic solvent to a clean, dry 1-dram vial or small test tube.

-

Add a small, precisely weighed amount of PtBr₂ (e.g., 5-10 mg) to the solvent.

-

Cap the vial and shake vigorously for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Allow the mixture to stand for at least 30 minutes to reach equilibrium.

-

Visually inspect the sample against a contrasting background.

-

Soluble: The solution is clear and colored (if the resulting complex is colored), with no visible solid PtBr₂ particles.

-

Partially Soluble: Some solid PtBr₂ remains, but the solvent has become colored, indicating some dissolution.

-

Insoluble: The PtBr₂ remains as a solid at the bottom of the vial, and the supernatant solvent remains colorless.

-

-

Record the observations. For more rigorous testing, the mixture can be agitated for a longer period (e.g., 24 hours) to ensure equilibrium is reached.[9]

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of PtBr₂ in a specific solvent in units of g/100 mL or mol/L.[1][4][5]

Key Considerations:

-

Anhydrous Conditions: Use anhydrous grade organic solvents, as trace amounts of water can affect solubility. For hygroscopic solvents, work should be performed in an inert atmosphere (e.g., a glovebox or under a nitrogen/argon stream).[9][10]

-

Temperature Control: Solubility is temperature-dependent. The entire experiment should be conducted at a constant, recorded temperature using a water bath or climate-controlled chamber.

-

Equilibrium: Ensure the solution is fully saturated. This can be confirmed by measuring the concentration at different time points (e.g., 12, 24, 48 hours) until the value remains constant.[9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of PtBr₂ to a known volume of the anhydrous organic solvent in a sealed flask or vial (e.g., add ~200 mg of PtBr₂ to 20 mL of solvent). An excess of solid must be present to ensure saturation.

-

Seal the flask and place it in a constant temperature shaker or bath.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended).

-

-

Sample Isolation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 5.00 or 10.00 mL) using a volumetric pipette. Use a filter tip on the pipette to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the aliquot of the saturated solution into a pre-weighed, dry evaporating dish or beaker. Record the initial weight of the dish (W₁).

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the PtBr₂ complex (e.g., 40-60 °C).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue in a vacuum oven until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it accurately. Record the final weight of the dish with the dry solute (W₂).

-

-

Calculation:

-

Calculate the mass of the dissolved PtBr₂ (M_solute) in the aliquot: M_solute = W₂ - W₁

-

Calculate the solubility (S) in g/100 mL: S (g/100 mL) = (M_solute / Volume of aliquot in mL) * 100

-

Mandatory Visualizations

The following diagrams illustrate the conceptual and practical workflows discussed in this guide.

Caption: Logical workflow for predicting PtBr₂ solubility based on solvent type.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Crystal Structure of Platinum Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based compounds are of significant interest in various fields, including catalysis, materials science, and, most notably, as anticancer agents. The precise three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, is fundamental to understanding a compound's physical and chemical properties, including its reactivity and biological activity. This technical guide aims to provide an in-depth overview of the crystal structure of platinum dibromide (PtBr₂). However, an extensive search of the publicly available scientific literature and crystallographic databases reveals a notable scarcity of detailed experimental data for the crystal structure of pure platinum dibromide (PtBr₂) and its potential polymorphs, α-PtBr₂ and β-PtBr₂.

While the crystal structures of numerous platinum bromide complexes with various organic ligands have been extensively studied and characterized, the fundamental structure of PtBr₂ itself remains surprisingly elusive in the public domain. This guide will, therefore, address this data gap and, as an alternative, present available crystallographic information for a closely related and well-characterized platinum bromide, platinum tribromide (PtBr₃). Furthermore, this document will provide a detailed, generalized experimental protocol for the determination of crystal structures using single-crystal X-ray diffraction, which would be applicable to PtBr₂ should suitable crystals be synthesized. A conceptual workflow for this process is also visualized.

The Challenge in Determining the Crystal Structure of Platinum Dibromide

An Alternative: The Crystal Structure of Platinum Tribromide (PtBr₃)

In the absence of data for PtBr₂, we present the crystallographic information for platinum tribromide (PtBr₃), a mixed-valence Pt(II, IV) compound. The structure of PtBr₃ has been determined and provides insight into the structural chemistry of platinum bromides.

Table 1: Crystallographic Data for Platinum Tribromide (PtBr₃)

| Parameter | Value |

| Formula | PtBr₃ |

| Crystal System | Trigonal |

| Space Group | R-3 (No. 148) |

| Lattice Parameters (Hexagonal setting) | a = 22.318 Å, c = 9.034 Å |

| Unit Cell Volume | 3896.9 ų |

| Formula Units (Z) | 36 |

Note: This data is based on available information and should be referenced from original crystallographic studies for full details.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, generalized methodology for the determination of a crystal structure, which would be the standard approach for characterizing platinum dibromide.

1. Crystal Growth:

-

Objective: To obtain single crystals of high quality, typically 0.1-0.5 mm in each dimension.

-

Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.

-

Temperature Gradient (Chemical Vapor Transport): This method is suitable for inorganic compounds and involves the transport of the material in the gas phase along a temperature gradient to a cooler zone where it crystallizes. For PtBr₂, this would likely involve heating the powder in a sealed tube with a transport agent.

-

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled, typically to 100 K, using a cryostream to minimize thermal vibrations and protect it from radiation damage.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

3. Data Processing and Structure Solution:

-

The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

-

The unit cell parameters and the space group of the crystal are determined from the diffraction pattern.

-

The crystal structure is solved using computational methods. Direct methods or Patterson methods are commonly used to determine the initial phases of the structure factors.

-

An initial model of the crystal structure, showing the positions of the atoms, is generated.

4. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.

-

The atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

-

The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Conceptual Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining a crystal structure.

Conclusion

The crystal structure of pure platinum dibromide (PtBr₂) remains an open question in the scientific community, with a conspicuous absence of detailed crystallographic data in the public domain. This presents a significant opportunity for further research, as a definitive structural elucidation would provide a crucial foundation for understanding its properties and potential applications. The synthesis of high-quality single crystals of PtBr₂ is the primary hurdle to overcome. The generalized experimental protocol for single-crystal X-ray diffraction outlined in this guide provides a roadmap for such an investigation. In the interim, the crystallographic data for the related compound, platinum tribromide (PtBr₃), offers valuable comparative insights into the structural chemistry of platinum halides. For researchers in drug development and materials science, a full characterization of PtBr₂'s crystal structure could unlock new avenues for the design and synthesis of novel platinum-based materials and therapeutics.

An In-depth Technical Guide to the Coordination Chemistry of Platinum(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of platinum(II) bromide coordination chemistry, with a focus on its synthesis, structural characteristics, and applications in catalysis and medicine. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, materials science, and drug development.

Introduction to this compound

This compound (PtBr₂), a dark green to brown powder, is a key precursor in the synthesis of a wide array of platinum-containing compounds.[1] As a d⁸ transition metal halide, it predominantly forms square planar complexes, a geometric arrangement that profoundly influences its reactivity and suitability for various applications.[2] While insoluble in water, PtBr₂ dissolves in the presence of coordinating solvents or donor ligands, facilitating its use in homogeneous catalysis and the synthesis of novel coordination complexes.[1] Its versatility has led to its use in catalysis, material science, and notably, as a scaffold for the development of anticancer agents.[3]

Synthesis of this compound Complexes

The synthesis of this compound complexes typically starts from a suitable precursor, most commonly potassium tetrabromoplatinate(II) (K₂[PtBr₄]), which is prepared by the reduction of potassium hexabromoplatinate(IV).

Experimental Protocol: Preparation of Potassium Tetrabromoplatinate(II) (K₂[PtBr₄])

Materials:

-

Potassium hexachloroplatinate(IV) (K₂[PtCl₆])

-

Potassium bromide (KBr)

-

Hydrazine dihydrochloride (N₂H₄·2HCl)

-

Distilled water

Procedure:

-

A solution of K₂[PtCl₆] in water is treated with an excess of KBr. The mixture is heated to convert the chloro-complex into the corresponding bromo-complex, K₂[PtBr₆].

-

The resulting solution of K₂[PtBr₆] is then carefully reduced to K₂[PtBr₄] using a reducing agent such as hydrazine dihydrochloride. The reaction temperature is typically maintained around 50-60°C.

-

The progress of the reduction is monitored by the color change of the solution from a deep red-brown to a lighter reddish-orange.

-

Upon completion of the reaction, the solution is cooled, and the K₂[PtBr₄] product is crystallized, filtered, washed with cold water, and dried.

Experimental Protocol: Synthesis of cis-Diamminedibromoplatinum(II) (cis-[PtBr₂(NH₃)₂])

Materials:

-

Potassium tetrabromoplatinate(II) (K₂[PtBr₄])

-

Aqueous ammonia (NH₃)

-

Distilled water

Procedure:

-

K₂[PtBr₄] is dissolved in a minimal amount of warm water to form a concentrated solution.

-

To this solution, a slight excess of aqueous ammonia is added dropwise with constant stirring.

-

A yellow precipitate of cis-[PtBr₂(NH₃)₂] forms immediately. The reaction is driven by the higher trans effect of bromide compared to ammonia.

-

The mixture is allowed to stir for a period to ensure complete reaction.

-

The yellow crystalline product is collected by filtration, washed with cold water, then ethanol, and finally ether, and dried in air.[4][5]

Synthesis of Phosphine and N-Heterocyclic Carbene (NHC) Complexes

Complexes with phosphine and NHC ligands are of significant interest in catalysis and medicinal chemistry.

-

Bis(triphenylphosphine)this compound ([PtBr₂(PPh₃)₂]) : This complex can be synthesized by the reaction of K₂[PtBr₄] with triphenylphosphine (PPh₃) in a suitable solvent like ethanol or a biphasic system. The product precipitates from the reaction mixture and can be isolated by filtration.[6][7]

-

N-Heterocyclic Carbene (NHC) Complexes : The synthesis of this compound NHC complexes often involves the reaction of a platinum(0) precursor, such as Pt(PPh₃)₄, with a brominated NHC pro-ligand via oxidative addition.[8] Alternatively, direct reaction of PtBr₂ with an imidazolium salt in the presence of a base can also yield these complexes.[1] A one-pot synthesis from [PtCl₂] salts and 1,3-disubstituted benzimidazolium salts has also been reported.[9]

Structural and Spectroscopic Characterization

This compound complexes are typically square planar, a geometry dictated by the d⁸ electron configuration of the Pt(II) center.[2] The structural parameters, such as bond lengths and angles, are influenced by the nature of the coordinated ligands.

Quantitative Structural Data

The following table summarizes representative crystallographic data for a selection of this compound complexes. This data provides insight into the steric and electronic effects of different ligands on the coordination sphere of the platinum center.

| Complex | Pt-Br Bond Length (Å) | Pt-L Bond Length (Å) (L = donor atom) | Bond Angles (°) | Crystal System | Ref. |

| cis-[PtBr₂(P(OPh)₃)₂] | 2.4739(5), 2.4702(5) | 2.2049(11), 2.2051(11) (P) | Br-Pt-Br: 91.5; P-Pt-P: 97.8; Br-Pt-P (trans): ~173 | Monoclinic | [10] |

| [NEt₄][PtBr₃(2-Me-benzothiazole)] | 2.433 (avg) | 2.035(5) (N) | Br-Pt-Br: ~90; Br-Pt-N: ~90, ~175 | Orthorhombic | [11] |

| [Pt(en)₂]--INVALID-LINK--₄ | - | - | - | Monoclinic |

Note: Comprehensive crystallographic data can be retrieved from the Crystallography Open Database (COD) using the compound name or formula.[12][13]

Spectroscopic Properties

-

NMR Spectroscopy : ¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes. The chemical shift is sensitive to the coordination environment of the platinum nucleus. For instance, in cis-[PtBr₂(PPh₃)(NAC)] (NAC = N-Acyclic Carbene), the ¹⁹⁵Pt NMR signal appears as a doublet in the range of -4180 to -4600 ppm.[14] ³¹P NMR is also crucial for phosphine-containing complexes, with the ¹J(¹⁹⁵Pt-³¹P) coupling constant providing information about the geometry of the complex.[14]

-

UV-Vis Spectroscopy : The electronic spectra of this compound complexes exhibit ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the ligands and the geometry of the complex.

Reactivity and Mechanisms

Ligand Substitution Reactions

Ligand substitution in square planar platinum(II) complexes, including bromide derivatives, predominantly proceeds through an associative mechanism.[14][15] This mechanism involves the formation of a five-coordinate trigonal bipyramidal intermediate.

Workflow for Associative Ligand Substitution:

The rate of substitution is influenced by several factors, including the nature of the entering ligand, the leaving group, and the ligand trans to the leaving group (the trans effect).[4]

Applications in Homogeneous Catalysis

This compound complexes are effective catalysts for a variety of organic transformations, most notably hydrosilylation and cross-coupling reactions.

Hydrosilylation of Alkenes

The addition of a Si-H bond across a C=C double bond is a fundamentally important reaction for the production of organosilicon compounds. Platinum catalysts, including those derived from PtBr₂, are highly active for this transformation. The generally accepted mechanism is the Chalk-Harrod mechanism.[16][17]

Catalytic Cycle for Alkene Hydrosilylation:

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethylsilane

Materials:

-

This compound complex (e.g., Karstedt's catalyst precursor)

-

1-Octene

-

Triethylsilane

-

Anhydrous toluene (solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the this compound catalyst (typically in ppm concentrations relative to the alkene).

-

Add anhydrous toluene, followed by 1-octene.

-

To this stirred solution, add triethylsilane dropwise.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by GC or NMR spectroscopy.[5][18]

-

Upon completion, the product can be isolated by removal of the solvent and purification by distillation.

Suzuki-Miyaura Cross-Coupling

While palladium complexes are more commonly used, platinum complexes, including those with bromide ligands, can catalyze Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[19][20] The catalytic cycle is analogous to that of palladium.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:

Quantitative Catalytic Performance Data

The efficiency of a catalyst is often described by its Turnover Number (TON) and Turnover Frequency (TOF).[8][21] While specific data for this compound catalysts are not as abundant as for palladium, studies on palladacycles in carbonylative Suzuki-Miyaura coupling have reported TONs in the range of 10⁶ to 10⁷ and TOFs of 10⁵ to 10⁶ h⁻¹.[18][22] Platinum complexes with π-acidic phosphite and phosphinite ligands have shown good activity in Suzuki coupling with aryl bromides.[19]

Medicinal Applications: Anticancer Agents

Platinum(II) complexes are a cornerstone of modern cancer chemotherapy.[23] While cisplatin (cis-[PtCl₂(NH₃)₂]) is the most well-known, there is significant interest in developing this compound analogs to modulate reactivity and overcome drug resistance.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for platinum-based anticancer drugs is their interaction with DNA.[10] After entering the cell, the bromide ligands are aquated, forming a reactive species that binds to the N7 position of purine bases, primarily guanine. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA structure and inhibit replication and transcription, ultimately triggering apoptosis (programmed cell death).[10][23]

The cellular response to platinum-induced DNA damage involves complex signaling pathways, including the p53 and MAPK/ERK pathways.

p53 Signaling Pathway in Response to Platinum-Induced DNA Damage:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Verification Required - Princeton University Library [oar.princeton.edu]

- 6. A sound sequence to triphenylphosphino dibromoplatinum(II) complexes – solvothermal preparation of trans-[PtBr(µ‐Br)(PPh3)]2 -ORCA [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Platinum(II) N-Heterocyclic Carbenes Based on Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. A Sound Sequence to Triphenylphos... preview & related info | Mendeley [mendeley.com]

- 12. researchgate.net [researchgate.net]

- 13. econtent.in [econtent.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 16. research.unipd.it [research.unipd.it]

- 17. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Light-emitting platinum(ii) complexes supported by tetradentate dianionic bis(N-heterocyclic carbene) ligands: towards robust blue electrophosphors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition of Platinum(II) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of Platinum(II) bromide (PtBr₂). Due to a notable scarcity of detailed experimental data in publicly accessible literature, this document synthesizes available information on the physical and chemical properties of PtBr₂, outlines a proposed thermal decomposition pathway, and presents a generalized experimental protocol for its analysis. The guide is intended to serve as a foundational resource for researchers and professionals in chemistry, materials science, and drug development who are working with or exploring the applications of platinum compounds.

Introduction

This compound is an inorganic compound with the chemical formula PtBr₂. It is a dark green to brown powder that serves as a precursor in the synthesis of various platinum-containing compounds, including catalysts and potential therapeutic agents.[1][2] Understanding its thermal stability and decomposition characteristics is crucial for its application in high-temperature processes, for ensuring safe handling and storage, and for the quality control of platinum-based materials. Despite its significance, detailed quantitative data on the thermal decomposition of pure PtBr₂ is not extensively documented in scientific literature. This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | PtBr₂ | [1][2] |

| Molar Mass | 354.89 g/mol | [2] |

| Appearance | Dark green to brown powder | [1][2] |

| Density | 6.65 g/cm³ at 25 °C | [2] |

| Melting Point | Decomposes at approximately 250 °C | [1][2] |

| Solubility | Insoluble in water | [1] |

Thermal Decomposition Pathway

Based on the limited available information, a plausible thermal decomposition pathway for this compound is proposed. The decomposition is expected to occur in a single step, yielding elemental platinum and bromine gas.

Proposed Reaction:

PtBr₂(s) → Pt(s) + Br₂(g)

This proposed pathway is based on the general behavior of heavy metal halides upon heating, where the metallic element is reduced to its elemental form and the halogen is released as a diatomic gas. The theoretical mass loss for this decomposition can be calculated based on the molar masses of the components.

Theoretical Mass Loss Calculation:

-

Molar mass of PtBr₂ = 354.89 g/mol

-

Molar mass of Pt = 195.08 g/mol

-

Molar mass of Br₂ = 159.81 g/mol

Theoretical % mass loss = (Molar mass of Br₂ / Molar mass of PtBr₂) * 100 = (159.81 / 354.89) * 100 ≈ 45.03%

An alternative decomposition pathway, particularly in the presence of oxygen (oxidative atmosphere), could involve the formation of platinum oxide and hydrogen bromide gas, though this is less commonly cited for the pure, anhydrous salt.

The following diagram illustrates the proposed primary decomposition pathway.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an inert crucible (e.g., alumina or platinum).[4]

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of at least 600 °C to ensure complete decomposition.[3]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy change (endothermic or exothermic nature) associated with the decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a suitable DSC pan (e.g., aluminum or platinum). Seal the pan.

-

Reference Preparation: Prepare an empty, sealed DSC pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the decomposition range determined by TGA.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

The following diagram outlines a logical workflow for the experimental analysis.

Expected Results and Interpretation

Due to the lack of published experimental data, the following represents an expectation based on theoretical calculations and the known decomposition temperature.

Table 2: Expected Quantitative Data from Thermal Analysis of PtBr₂

| Parameter | Expected Value/Observation |

| Decomposition Onset Temperature (TGA) | ~250 °C |

| Peak Decomposition Temperature (DTG) | Slightly above 250 °C |

| Total Mass Loss (TGA) | Approximately 45% |

| Enthalpy of Decomposition (DSC) | Expected to be an endothermic peak |

| Residue | Elemental Platinum |

Conclusion

The thermal decomposition of this compound is a critical aspect of its chemistry, relevant to its synthesis, handling, and application. While foundational knowledge suggests a decomposition temperature of approximately 250 °C with the formation of elemental platinum and bromine gas, there is a clear need for detailed experimental investigation to fully characterize this process. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to conduct systematic studies using thermogravimetric analysis and differential scanning calorimetry. Such studies would be invaluable in generating the quantitative data necessary to fill the existing knowledge gap and to support the continued development of platinum-based technologies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Configuration of Platinum(II) in PtBr₂

This document provides a comprehensive analysis of the electronic configuration of the Platinum(II) ion within the inorganic compound Platinum(II) Bromide (PtBr₂). It details the theoretical basis for this configuration, supported by experimental evidence and methodologies.

Introduction

Platinum-containing compounds are of significant interest in fields ranging from catalysis to medicinal chemistry, with drugs like cisplatin demonstrating the clinical importance of Platinum(II) complexes. A fundamental understanding of the electronic structure of these complexes is paramount for predicting their reactivity, stability, and spectroscopic properties. This guide focuses on PtBr₂, a common precursor for other platinum-bromide compounds, to elucidate the electronic configuration of the d⁸ Pt(II) metal center in a square planar environment.

Determination of the Pt(II) Electronic Configuration

The electronic configuration of the platinum center in PtBr₂ is determined through a logical progression from the neutral atom to the ion in its complexed state.

Ground State Configuration of Neutral Platinum

The neutral platinum atom (Pt) has an atomic number of 78. Its ground state electron configuration is [Xe] 4f¹⁴ 5d⁹ 6s¹.[1][2] This configuration is an exception to the Aufbau principle, reflecting the increased stability of a filled 5d subshell.

Oxidation State and Ionic Configuration

In the compound PtBr₂, each bromine atom has an oxidation state of -1. To maintain charge neutrality, the platinum atom must exist in a +2 oxidation state. Therefore, the compound contains the Platinum(II) ion (Pt²⁺).

To form the Pt²⁺ ion, the neutral atom loses two electrons. These are removed from the highest energy orbitals first: one from the 6s orbital and one from the 5d orbital. This results in the gas-phase ionic configuration for Pt²⁺:

Crystal Field Theory and d-Orbital Splitting

The arrangement of the eight d-electrons in the Pt²⁺ ion is dictated by the geometry of the complex and the resulting splitting of the d-orbitals.

Molecular Geometry

Transition metal complexes with a d⁸ electron configuration, such as those of Pt(II), strongly favor a square planar molecular geometry.[5] This arrangement minimizes ligand-ligand repulsion compared to a tetrahedral geometry. In PtBr₂, the Pt²⁺ ion is coordinated by four bromide ligands (or two bridging and two terminal bromides in its polymeric structure), resulting in a square planar crystal field.

d-Orbital Splitting in a Square planar Field

In a square planar environment, the degeneracy of the five d-orbitals is lifted. The ligands lie along the x and y axes, causing significant electrostatic repulsion with metal orbitals that have electron density in the xy plane. This results in a distinct energy level diagram:

-

The d(x²-y²) orbital, with lobes pointing directly at the ligands, is destabilized the most and becomes the highest in energy.

-